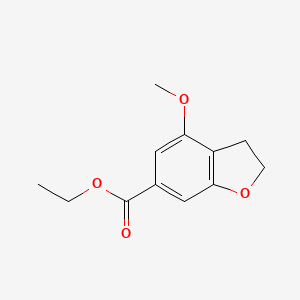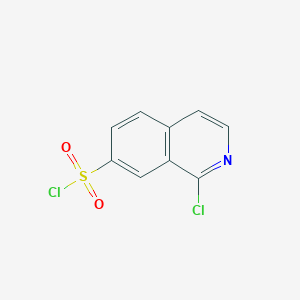
1-Chloroisoquinoline-7-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2NO2S . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 1-Chloroisoquinoline-7-sulfonyl chloride, can be achieved through chlorosulfonation . This process involves a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It can also be synthesized via N-chlorosuccinimide chlorosulfonation from S-alkylisothiourea salts .Molecular Structure Analysis
The molecular structure of 1-Chloroisoquinoline-7-sulfonyl chloride is represented by the InChI code:1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8 (15 (11,13)14)6 (7)4-5-12-9/h1-5H . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule . Chemical Reactions Analysis
1-Chloroisoquinoline-7-sulfonyl chloride can participate in various chemical reactions. For instance, it can undergo a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It can also participate in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Physical And Chemical Properties Analysis
1-Chloroisoquinoline-7-sulfonyl chloride is a solid substance . It has a molecular weight of 262.11 g/mol . The compound is considered hazardous, with potential for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .Aplicaciones Científicas De Investigación
Role in Organic Synthesis and Medicinal Chemistry
1-Chloroisoquinoline-7-sulfonyl chloride, while not directly mentioned in the recent literature, is closely related to the broader class of sulfonyl chlorides and their derivatives, which are pivotal in organic synthesis and medicinal chemistry. Sulfonyl chlorides, including those structurally related to 1-chloroisoquinoline-7-sulfonyl chloride, serve as key intermediates in the synthesis of sulfonamides. Sulfonamides are compounds that have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities (Azevedo-Barbosa et al., 2020). The versatility of sulfonamides in drug design and their significant role in current therapeutic strategies underscore the importance of sulfonyl chloride derivatives in the development of new medicinal agents.
Importance in Environmental Chemistry
In environmental chemistry, the transformation of chloride ions, which may be related to the reactivity of compounds like 1-chloroisoquinoline-7-sulfonyl chloride, has been studied extensively. Chloride ions are ubiquitous in natural waters and can undergo various reactions, affecting the environmental fate of organic compounds. For instance, activated persulfates, used in advanced oxidation processes (AOPs), can interact with chloride ions, leading to the formation of chlorine radicals. These radicals play a significant role in the degradation of organic pollutants, illustrating the complex interactions between chloride derivatives and environmental processes (Oyekunle et al., 2021).
Electrophilic Chlorination and Fluorination
The electrophilic chlorination and fluorination reactions facilitated by compounds like trifluoromethanesulfonyl chloride (a compound structurally and functionally related to 1-chloroisoquinoline-7-sulfonyl chloride) are fundamental in organic chemistry for introducing chloro and fluoro groups into molecules. These reactions are crucial for modifying the physical, chemical, and biological properties of organic compounds, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and material science precursors. The unique reactivity of such chloro and sulfonyl compounds under various conditions highlights their utility in synthesizing complex molecules with high precision and efficiency (Chachignon et al., 2017).
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .
Propiedades
IUPAC Name |
1-chloroisoquinoline-7-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCARSJRZMDFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinoline-7-sulfonyl chloride | |
CAS RN |
942119-65-5 |
Source


|
| Record name | 1-chloroisoquinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

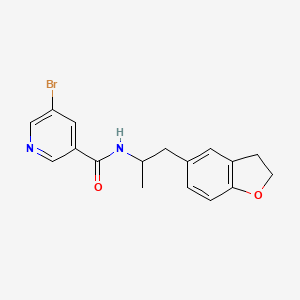
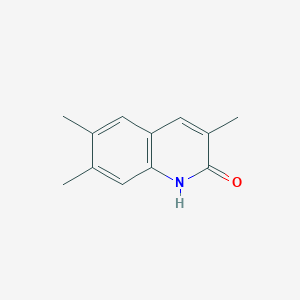
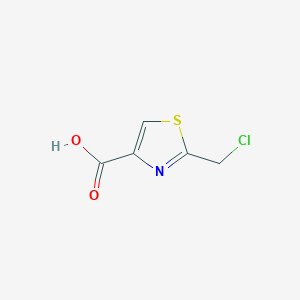
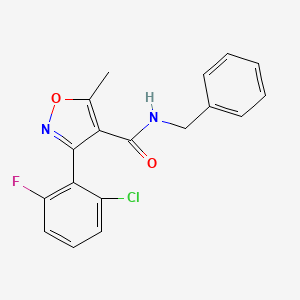

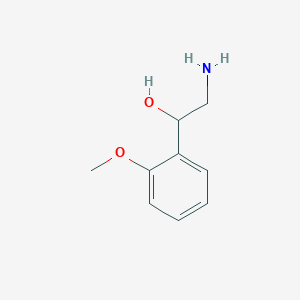
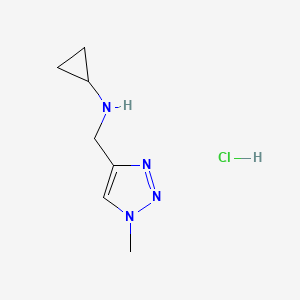
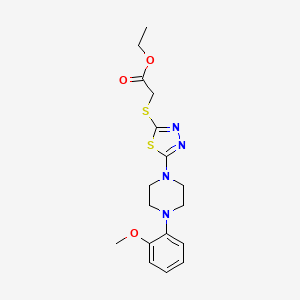

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)
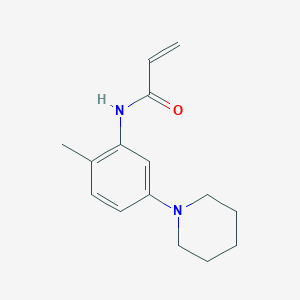
![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)
